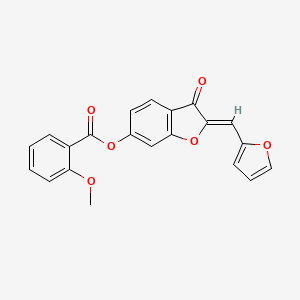

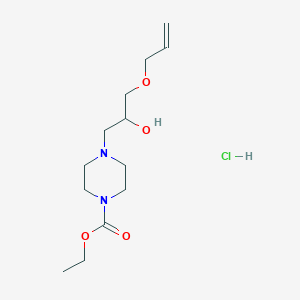

![molecular formula C18H13Cl3N2O B2996035 6-Chloro-3-(3,4-dichlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline CAS No. 338400-83-2](/img/structure/B2996035.png)

6-Chloro-3-(3,4-dichlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Synthesis Analysis

While the exact synthesis process for this compound is not available, a study described the synthesis of a similar compound, 4-aryl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinolin-2-one, in high yields . The process involved refluxing a mixture of stoichiometric amounts of 8-hydroxyquinoline, para-alkylbenzaldehyde, and urea under acidic conditions .Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Metal Complex Formation

The Adaptable Coordination Chemistry of 6-Chloro-2-(quinolin-2-yl)-2,4-dihydro-1H-benzo[d][1,3]oxazine Towards Zinc(II) and Mercury(II)

This study explores the coordination chemistry of a closely related compound to 6-Chloro-3-(3,4-dichlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline, demonstrating its versatility in forming complexes with zinc and mercury. The ligand shows different coordination modes, providing unique environments for the metal center, highlighting its potential in designing metal-based drugs or catalysts (Ardizzoia, Brenna, & Therrien, 2010).

Synthesis and Structural Analysis

Reactions of Anthranilamide with Isocyanates A Facile Synthesis Approach

This research outlines a synthesis pathway for compounds structurally similar to 6-Chloro-3-(3,4-dichlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline, demonstrating the feasibility of generating complex quinoline derivatives from simpler precursors. Such synthetic routes could be pivotal for the development of new materials or pharmaceuticals (Chern et al., 1988).

Photovoltaic Applications

Photovoltaic Properties of 4H-pyrano[3,2-c]quinoline Derivatives

A study on the photovoltaic properties of quinoline derivatives, including compounds similar to the one , showing their potential in organic–inorganic photodiode fabrication. These findings suggest applications in renewable energy technologies, specifically in the development of new types of photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Structural and Optical Properties

Comparable Structural and Optical Properties of 4H-pyrano [3, 2-c] quinoline Derivatives Thin Films

This research examines the structural and optical properties of thin films made from quinoline derivatives, highlighting their potential in electronic and optoelectronic devices. Such compounds could be utilized in the fabrication of sensors, displays, or lighting technologies due to their specific optical characteristics (Zeyada, El-Nahass, & El-Shabaan, 2016).

Synthetic Methodologies

Efficient Synthesis of 2-Chloro-3-Substituted Quinolines

A methodological study providing an efficient one-pot synthesis route for 2-chloro-3-substituted quinolines, demonstrating the chemical versatility and potential for producing a wide range of quinoline derivatives for various applications, from pharmaceuticals to materials science (Liu et al., 2009).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-chloro-3-[(3,4-dichlorophenyl)methyl]-2,4-dihydropyrido[3,2-h][1,3]benzoxazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl3N2O/c19-14-4-3-11(6-16(14)21)8-23-9-12-7-15(20)13-2-1-5-22-17(13)18(12)24-10-23/h1-7H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOHDHGEKVUNOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C3C=CC=NC3=C2OCN1CC4=CC(=C(C=C4)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-(3,4-dichlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

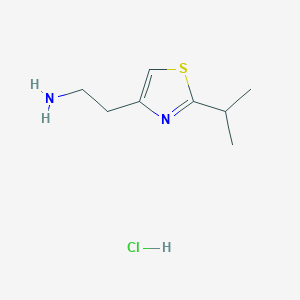

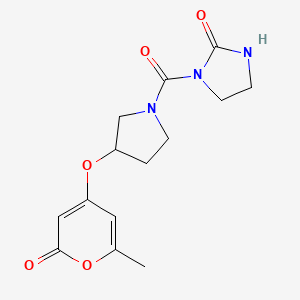

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethoxy)isonicotinamide](/img/structure/B2995958.png)

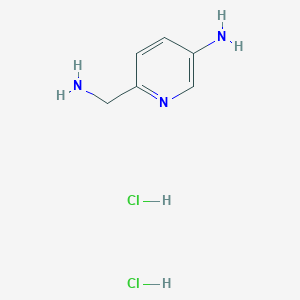

![N-[1-(4-methoxyphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-indole-5-carboxamide](/img/structure/B2995960.png)

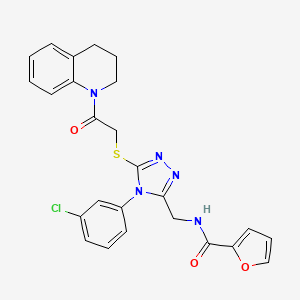

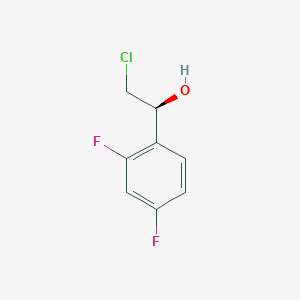

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,2-dimethylpropanamide](/img/structure/B2995962.png)

![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2995964.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2995965.png)

![4-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2995967.png)